Idn-1965

Catalog No.
S548198
CAS No.
204919-14-2
M.F
C21H26FN3O5
M. Wt
419.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idn-1965

CAS Number

204919-14-2

Product Name

Idn-1965

IUPAC Name

3-[[(2S)-2-[(1,3-dimethylindole-2-carbonyl)amino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid

Molecular Formula

C21H26FN3O5

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C21H26FN3O5/c1-11(2)18(20(29)23-14(9-17(27)28)16(26)10-22)24-21(30)19-12(3)13-7-5-6-8-15(13)25(19)4/h5-8,11,14,18H,9-10H2,1-4H3,(H,23,29)(H,24,30)(H,27,28)/t14?,18-/m0/s1

InChI Key

GONUYDANRODTCF-IBYPIGCZSA-N

SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Solubility

Soluble in DMSO, not in water

Synonyms

IDN 1965, IDN-1965, IDN1965, N-((1,3-dimethylindole-2-carbonyl)-valinyl)-3-amino-4-oxo-5-fluoropentanoic acid

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Isomeric SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

Description

The exact mass of the compound Idn-1965 is 419.18565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IDN-1965 is a potent and irreversible broad-spectrum caspase inhibitor developed by Idun Pharmaceuticals. It is designed to inhibit the activity of caspases, which are cysteine proteases that play essential roles in programmed cell death (apoptosis). By blocking these enzymes, IDN-1965 can prevent apoptosis induced by various stimuli, making it a valuable compound in cancer research and therapeutic applications aimed at modulating cell death pathways .

IDN-1965 functions primarily through the formation of a covalent bond with the active site cysteine residue of caspases. This irreversible binding inhibits the enzymatic activity of these proteases, thereby preventing the cleavage of substrates that lead to apoptosis. The compound has been shown to effectively inhibit caspase-3, caspase-7, and caspase-9, which are critical mediators of apoptotic signaling pathways .

Biological studies indicate that IDN-1965 significantly reduces the activation of caspase-3 in various cellular models. For instance, it has been demonstrated to inhibit Fas-mediated apoptosis in immune cells and protect against cell death in models of cardiac injury and cancer . Additionally, IDN-1965 has shown efficacy in improving cardiac function and reducing mortality in mouse models of cardiomyopathy by decreasing apoptosis rates in cardiomyocytes .

The synthesis of IDN-1965 involves several steps typical for creating irreversible inhibitors. Initially, a peptide backbone is constructed, followed by the introduction of an electrophilic warhead that can react with the active site cysteine of caspases. Specific methodologies may include solid-phase peptide synthesis and subsequent modifications to enhance potency and selectivity against specific caspases .

IDN-1965 is primarily used in research settings to study apoptosis and its modulation. Its applications extend to:

  • Cancer Therapy: By inhibiting apoptosis, it can potentially enhance the efficacy of certain chemotherapeutic agents.
  • Cardiology: It is investigated for its potential to protect cardiac tissues from ischemia-reperfusion injury.
  • Neuroprotection: The compound may have applications in neurodegenerative diseases where apoptosis plays a critical role .

Interaction studies have revealed that IDN-1965 can significantly alter the apoptotic response in various cell types. For instance, its presence during treatment with chemotherapeutic agents has been shown to reduce the activation of apoptotic pathways, suggesting that it may interfere with drug-induced apoptosis. This characteristic makes it a subject of interest for combination therapies where modulation of cell death is desired .

Several compounds share structural and functional similarities with IDN-1965. Below is a comparison highlighting their uniqueness:

Compound NameTypeMechanism of ActionUnique Features
IDN-1529Irreversible caspase inhibitorInhibits multiple caspases, similar to IDN-1965Developed alongside IDN-1965; used in similar contexts
Q-VD-OPhBroad-spectrum caspase inhibitorInhibits various caspases but less toxicNon-toxic at higher doses; different warhead structure
IDN-6556Irreversible caspase inhibitorTargets specific apoptotic pathwaysStronger inhibition on Fas-induced apoptosis
z-VAD-fmkPan-caspase inhibitorBinds irreversibly to active siteWidely used in laboratory settings; less selective than IDN-1965

IDN-1965 stands out due to its specificity and effectiveness in various biological contexts, particularly concerning its application in enhancing therapeutic outcomes by modulating apoptotic responses.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

419.18564910 g/mol

Monoisotopic Mass

419.18564910 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

36T9573OR5

MeSH Pharmacological Classification

Caspase Inhibitors

Wikipedia

Idn-1965

Dates

Modify: 2024-02-18
1: Hayakawa Y, Chandra M, Miao W, Shirani J, Brown JH, Dorn GW 2nd, Armstrong RC, Kitsis RN. Inhibition of cardiac myocyte apoptosis improves cardiac function and abolishes mortality in the peripartum cardiomyopathy of Galpha(q) transgenic mice. Circulation. 2003 Dec 16;108(24):3036-41. Epub 2003 Nov 24. PubMed PMID: 14638549.
2: Matsushita T, Yagi T, Hardin JA, Cragun JD, Crow FW, Bergen HR 3rd, Gores GJ, Nyberg SL. Apoptotic cell death and function of cryopreserved porcine hepatocytes in a bioartificial liver. Cell Transplant. 2003;12(2):109-21. PubMed PMID: 12797372.
3: Natori S, Higuchi H, Contreras P, Gores GJ. The caspase inhibitor IDN-6556 prevents caspase activation and apoptosis in sinusoidal endothelial cells during liver preservation injury. Liver Transpl. 2003 Mar;9(3):278-84. PubMed PMID: 12619025.
4: Hoglen NC, Hirakawa BP, Fisher CD, Weeks S, Srinivasan A, Wong AM, Valentino KL, Tomaselli KJ, Bai X, Karanewsky DS, Contreras PC. Characterization of the caspase inhibitor IDN-1965 in a model of apoptosis-associated liver injury. J Pharmacol Exp Ther. 2001 May;297(2):811-8. PubMed PMID: 11303074.
5: Grobmyer SR, Armstrong RC, Nicholson SC, Gabay C, Arend WP, Potter SH, Melchior M, Fritz LC, Nathan CF. Peptidomimetic fluoromethylketone rescues mice from lethal endotoxic shock. Mol Med. 1999 Sep;5(9):585-94. PubMed PMID: 10551900; PubMed Central PMCID: PMC2230465.
6: Natori S, Selzner M, Valentino KL, Fritz LC, Srinivasan A, Clavien PA, Gores GJ. Apoptosis of sinusoidal endothelial cells occurs during liver preservation injury by a caspase-dependent mechanism. Transplantation. 1999 Jul 15;68(1):89-96. PubMed PMID: 10428274.

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